molecular formula C18H10Cl2N4O4 B2649444 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 891136-06-4

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2649444
CAS RN: 891136-06-4
M. Wt: 417.2
InChI Key: HQAUEDPJLTUUNX-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H10Cl2N4O4 and its molecular weight is 417.2. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activities

A series of N-substituted benzothiazole and indoline derivatives were synthesized and evaluated for anticonvulsant activities. The study found significant anticonvulsant activity in compounds, demonstrating effectiveness against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice. One compound, in particular, showed potent anticonvulsant properties with a high median effective dose and low toxicity, highlighting potential for further development as anticonvulsant medication. In silico studies supported these findings, suggesting interactions with Na+ channels and GABAA receptors, key targets in epilepsy treatment (Nath et al., 2021).

α-Glucosidase Inhibitory Potential

α-Glucosidase Inhibition

New N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide were synthesized and showed promising α-glucosidase inhibitory activity. This activity is significant for potential therapeutic applications in managing diabetes through the modulation of carbohydrate digestion. The study also explored the structural determination of these compounds and supported the findings with molecular modeling and ADME predictions, indicating the compounds as promising leads for antidiabetic drugs (Iftikhar et al., 2019).

Antibacterial and Anti-Enzymatic Potential

Antibacterial and Anti-Enzymatic Activities

N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide were designed, synthesized, and evaluated for antibacterial and anti-enzymatic properties. The compounds demonstrated good inhibitory activity against gram-negative and gram-positive bacterial strains, with one compound highlighted for its low potential against lipoxygenase enzyme and minimal cytotoxic behavior, suggesting a balanced profile for antimicrobial applications (Nafeesa et al., 2017).

Enzyme Inhibition Studies

Enzyme Inhibition

A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), with findings indicating relative activity against AChE. This highlights potential therapeutic applications in treating conditions like Alzheimer's disease where enzyme inhibition can play a crucial role in managing symptoms (Rehman et al., 2013).

properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N4O4/c19-9-5-6-13(20)12(7-9)15-22-23-18(28-15)21-14(25)8-24-16(26)10-3-1-2-4-11(10)17(24)27/h1-7H,8H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAUEDPJLTUUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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